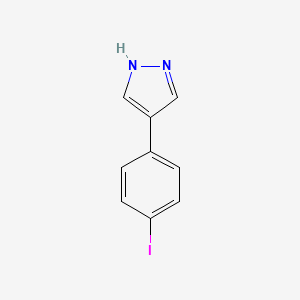

4-(4-Iodophenyl)-1H-pyrazole

Description

Significance of the Iodophenyl and Pyrazole (B372694) Moieties in Contemporary Chemical and Biological Research

The iodophenyl group and the pyrazole ring are both independently recognized for their valuable contributions to modern chemistry and biology. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.com It is a core component in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. mdpi.comrjpdft.com The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in recently approved drugs and novel compounds under investigation. nih.gov

The iodophenyl moiety, an aromatic ring substituted with an iodine atom, serves multiple functions in chemical synthesis and drug design. The iodine atom can act as a "halogen bond" donor, a non-covalent interaction that can influence molecular recognition and self-assembly processes, which is crucial in materials science and medicinal chemistry. mdpi.comresearchgate.net Furthermore, the carbon-iodine bond is a versatile handle for various organic reactions, including cross-coupling reactions, allowing for the synthesis of more complex molecules. ontosight.ai The presence of iodine can also enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.

Overview of Strategic Research Areas for Halogenated Aryl Pyrazoles

Halogenated aryl pyrazoles, the class of compounds to which 4-(4-Iodophenyl)-1H-pyrazole belongs, are a focal point of intensive research. These compounds are recognized as important synthons in the creation of pharmaceutically significant bio-heterocycles. beilstein-archives.org The introduction of halogen atoms onto the aryl pyrazole framework can significantly modulate the electronic and steric properties of the molecule, leading to enhanced biological activity and selectivity. rsc.org

Key research areas for halogenated aryl pyrazoles include:

Medicinal Chemistry: The development of novel therapeutic agents is a primary focus. Halogenated pyrazoles have been investigated as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. mdpi.combeilstein-archives.org The ability of halogen atoms to form halogen bonds is being exploited to design more potent and selective drug candidates. mdpi.com

Agrochemicals: Pyrazole derivatives have a history of use as herbicides and insecticides. sphinxsai.com Research continues to explore new halogenated aryl pyrazoles for crop protection. beilstein-archives.org

Materials Science: The unique structural and electronic properties of these compounds make them attractive for the development of advanced materials. smolecule.com Their ability to form ordered supramolecular structures through interactions like halogen bonding is being explored for applications in crystal engineering and the creation of functional materials with specific optical or electronic properties. mdpi.comjetir.org

Positioning this compound as a Key Molecular Scaffold in Advanced Chemical Science Investigations

This compound stands out as a key molecular scaffold due to the strategic combination of the versatile pyrazole core and the reactive iodophenyl group. This structure serves as a valuable building block for the synthesis of a diverse range of more complex molecules. biosynth.com The iodine atom provides a site for further functionalization through established synthetic methodologies, such as cross-coupling reactions, allowing for the systematic exploration of chemical space and the generation of compound libraries for screening. ontosight.ai

The presence of both a hydrogen bond donor (the pyrazole N-H) and a halogen bond donor (the iodine atom) within the same molecule offers unique opportunities for designing molecules with specific binding properties. This makes this compound a particularly interesting platform for rational drug design and the engineering of novel materials with predictable solid-state structures. mdpi.com Its utility has been demonstrated in the synthesis of derivatives with potential applications in various fields, underscoring its importance as a foundational structure in contemporary chemical research.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 368869-86-7 | biosynth.com |

| Molecular Formula | C₉H₇IN₂ | biosynth.com |

| Molecular Weight | 270.07 g/mol | biosynth.com |

| Boiling Point | 304.3 °C | biosynth.com |

| Flash Point | 91 °C | biosynth.com |

Table 2: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibition of inflammatory pathways. | mdpi.comrjpdft.comnih.gov |

| Anticancer | Cytotoxic effects against various cancer cell lines. | mdpi.comsphinxsai.comfrontiersin.org |

| Antimicrobial | Activity against bacteria and fungi. | mdpi.comrjpdft.comresearchgate.net |

| Analgesic | Pain-relieving properties. | mdpi.comrjpdft.com |

| Antiviral | Inhibition of viral replication. | semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBBBUABTHGEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399654-06-8 | |

| Record name | 4-(4-iodophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Iodophenyl 1h Pyrazole

Diverse Synthetic Strategies for the Pyrazole (B372694) Core with Iodophenyl Substitution

The construction of the 4-aryl-1H-pyrazole framework, particularly with an iodo-substituent on the phenyl ring, can be achieved through several strategic pathways. These methods range from classical cyclization reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Electrophilic Cyclization Approaches for 4-Iodopyrazoles

A robust method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgnih.gov This strategy begins with the preparation of the hydrazone precursors, which are readily formed by the reaction of hydrazines with propargyl aldehydes or ketones. acs.orgnih.gov When these α,β-alkynic hydrazones are treated with molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃), they undergo an efficient electrophilic cyclization. acs.orgnih.gov This process directly installs the iodine atom at the 4-position of the pyrazole ring, yielding the desired 4-iodopyrazole (B32481) derivatives in good to high yields. acs.orgnih.gov The reaction is noted for its broad applicability, tolerating a wide array of substituents on the hydrazone starting material. acs.org

To specifically synthesize 4-(4-Iodophenyl)-1H-pyrazole using this approach, one would start with a precursor like 1-(4-iodophenyl)ethynone, convert it to the corresponding α,β-alkynic hydrazone, and then perform the iodocyclization.

Palladium-Catalyzed Multi-Component Coupling Reactions

Palladium catalysis offers a powerful tool for the regioselective synthesis of 4-arylpyrazoles. Direct arylation via C-H activation is a prominent strategy. thieme-connect.com For instance, 1,3,5-trisubstituted pyrazoles can be selectively arylated at the C4 position using aryl bromides in the presence of a palladium(II) acetate (B1210297) catalyst, a base such as potassium acetate, and a suitable solvent like N,N-dimethylacetamide. thieme-connect.com To obtain this compound, one could start with a pyrazole core and introduce the 4-iodophenyl group using 1-bromo-4-iodobenzene (B50087) under these conditions.

Another advanced palladium-catalyzed method involves a four-component coupling reaction. This approach can bring together a terminal alkyne, a hydrazine (B178648), carbon monoxide, and an aryl iodide to construct the pyrazole ring in a single step. organic-chemistry.org Furthermore, Stille coupling, which involves the reaction of a 4-halopyrazole with an arylstannane, or a 4-stannylpyrazole with an aryl iodide, provides a general route to 4-arylpyrazoles. researchgate.net

A more recent strategy utilizes a temporary protecting group at the C5 position of the pyrazole ring to direct arylation specifically to the C4 position. nih.gov Using a 5-chloropyrazole derivative allows for high-yield, regioselective C4-arylation with aryl bromides, catalyzed by as little as 0.1-0.5 mol% of Pd(OAc)₂. nih.gov

Copper-Mediated Oxidative Cyclization Protocols

Copper catalysts provide an economical and efficient alternative to palladium for pyrazole synthesis. Copper(I) iodide (CuI) can mediate the electrophilic cyclization of α,β-alkynic hydrazones, similar to the iodine-mediated approach but leading to non-iodinated pyrazoles directly. acs.orgresearchgate.net When these hydrazones are treated with CuI and a base like triethylamine (B128534) in refluxing acetonitrile (B52724), they cyclize to form pyrazole derivatives in good to excellent yields. acs.orgresearchgate.net

For constructing 4-arylpyrazoles, copper-catalyzed methods are also highly effective. A one-pot, three-component reaction using arylglycines, alkynes, and a copper catalyst facilitates pyrazole formation under mild conditions. organic-chemistry.org Copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates is another modern approach that uses inexpensive Cu₂O and air as the oxidant. organic-chemistry.org Additionally, the N-arylation of the pyrazole ring itself with aryl halides can be achieved using copper catalysts, which is particularly useful for synthesizing N-arylpyrazole derivatives. mdpi.com

The following table summarizes a selection of copper-catalyzed reactions for pyrazole synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / Triethylamine | α,β-Alkynic Hydrazones | Substituted Pyrazoles | Good to excellent yields, broad substrate scope. acs.orgresearchgate.net |

| Cu₂O / Air | N,N-disubstituted hydrazines, Alkynoates | Substituted Pyrazoles | High atom economy, uses air as a green oxidant. organic-chemistry.org |

| CuO / Activated Carbon | Pyrazole, Iodobenzene (B50100) | 1-Phenyl-1H-pyrazole | High conversion yield, reusable catalyst. mdpi.com |

| Copper Catalyst | Arylglycines, Alkynes | 1,4-Disubstituted Pyrazoles | Three-step, one-pot procedure. organic-chemistry.org |

Sonication-Assisted Synthetic Routes

The use of ultrasonic irradiation has emerged as a green chemistry technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. mdpi.comrsc.org This method is particularly effective for the synthesis of pyrazoles and pyrazolines from chalcone (B49325) precursors. mdpi.comijpsr.com The phenomenon of acoustic cavitation generates localized high temperatures and pressures, enhancing chemical reactivity. rsc.org

In a typical sonication-assisted procedure, equimolar amounts of a chalcone and a hydrazine derivative are irradiated in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com This method has been successfully used to synthesize complex pyrazole derivatives in reaction times as short as 2-20 minutes with good yields (65-80%). mdpi.com A study demonstrated the synthesis of 3-(4-iodophenyl)-1H-pyrazol-5-amine through a multi-step process where the final cyclization of an oxonitrile intermediate with hydrazine hydrate (B1144303) was efficiently conducted under sonication for 1-2 hours. orientjchem.org This highlights the potential of ultrasound to facilitate the key ring-forming step in the synthesis of compounds structurally related to this compound.

Synthesis from Chalcone Precursors and Hydrazine Hydrate

The reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate is a classic and widely used method for synthesizing pyrazolines, which can then be oxidized to pyrazoles. core.ac.ukarabjchem.org This condensation reaction is typically carried out by refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol, often with an acid or base catalyst. core.ac.ukrevistabionatura.org

To synthesize a 4-aryl pyrazole like this compound, the substitution pattern of the starting materials is crucial. A standard Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) yields a chalcone that, upon reaction with hydrazine, typically places the aryl groups at positions 3 and 5 of the resulting pyrazoline. To achieve substitution at the 4-position, a different precursor is needed. One such precursor is an α-aryl chalcone or a 1,3-dicarbonyl compound where the aryl group is at the C2 position. For example, the reaction of 2-(4-iodophenyl)-1,3-propanedial (or a synthetic equivalent) with hydrazine hydrate would directly lead to the formation of this compound.

The general reaction conditions for pyrazoline synthesis from chalcones are summarized below.

| Reactants | Catalyst/Solvent | Conditions | Product |

| Chalcone, Hydrazine Hydrate | Sodium Hydroxide / Ethanol | Reflux | Pyrazoline core.ac.uk |

| Chalcone, Hydrazine Hydrate | Acetic Acid / Ethanol | Reflux | Pyrazoline revistabionatura.org |

| Chalcone, Phenylhydrazine (B124118) | Acetic Acid | Ultrasonic Irradiation | 1-Phenylpyrazoline ijpsr.com |

Other Novel and High-Yielding Synthetic Protocols

Research continues to uncover novel and efficient pathways to substituted pyrazoles. One such method involves a multi-step synthesis starting from a substituted acetophenone. For instance, 4-iodoacetophenone can be reacted with phenylhydrazine to form an imine. nih.govacs.org A subsequent Vilsmeier-Haack reaction introduces a formyl group at what will become the C4-position of the pyrazole ring, yielding a pyrazole-4-carbaldehyde. nih.govacs.org This aldehyde is a key intermediate that can be further modified. This route provides a reliable way to synthesize 3-(4-iodophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating a strategy to control the substitution pattern on the pyrazole ring. nih.govacs.org

Another innovative approach is the oxidative thio- or selenocyanation of pyrazoles. While this method functionalizes an existing pyrazole ring rather than building it, it showcases the novel transformations possible. For example, 1-(4-Iodophenyl)-3,5-dimethyl-1H-pyrazole can be converted to 1-(4-Iodophenyl)-3,5-dimethyl-4-thiocyanato-1H-pyrazole in 80% yield, demonstrating a high-yielding functionalization at the C4 position. beilstein-journals.org These diverse methods underscore the ongoing development in heterocyclic chemistry, providing chemists with a broad toolkit for accessing valuable compounds like this compound.

Reaction Mechanisms in the Synthesis of this compound

The synthesis of the this compound core can be achieved through several established methodologies for pyrazole ring formation. The most common approaches involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgorientjchem.org In this context, to obtain the desired 4-substituted product, a precursor already containing the 4-iodophenyl moiety is typically employed.

Another key synthetic strategy involves the direct iodination of a pre-formed pyrazole ring. This electrophilic substitution reaction is often accomplished using mild and efficient iodinating agents. For instance, the combination of iodobenzene diacetate and iodine has been used for the effective iodination of pyrazoles at the C-4 position, yielding the corresponding 4-iodopyrazole derivatives in high yields at room temperature. researchgate.net Similarly, N-halosuccinimides, such as N-iodosuccinimide (NIS), provide an efficient method for the C-4 halogenation of pyrazoles under mild conditions, often without the need for a catalyst. researchgate.net The reaction mechanism involves the electrophilic attack of an iodonium (B1229267) ion (I+) equivalent on the electron-rich C-4 position of the pyrazole ring.

A multi-step synthesis route starting from 4-iodobenzoic acid has also been described. This process involves converting the carboxylic acid to its methyl ester, followed by a Claisen condensation with acetonitrile in the presence of a strong base like sodium hydride (NaH) to form an oxonitrile intermediate. Subsequent cyclization of this intermediate with hydrazine hydrate in acetic acid under sonication yields the final 3-(4-iodophenyl)-1H-pyrazol-5-amine, a regioisomer of the title compound, demonstrating the versatility of building the pyrazole ring from acyclic precursors. orientjchem.org

Derivatization Strategies and Functional Group Interconversions of the Iodophenyl Pyrazole Framework

The presence of the iodine atom on the phenyl ring of this compound provides a highly versatile handle for a wide array of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. This allows the iodophenyl pyrazole framework to be used as a scaffold for building a diverse library of more complex molecules.

The iodophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to couple the this compound with various aryl, heteroaryl, or vinyl boronic acids or their esters. rsc.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or more advanced pre-catalysts like XPhos Pd G2, in the presence of a base (e.g., K₃PO₄, K₂CO₃) and a suitable solvent system like dioxane/water. rsc.orgnih.govumich.edu This method is highly efficient for creating biaryl structures, which are prevalent in many biologically active compounds. nih.govumich.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodophenyl group with terminal alkynes. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N). clockss.orgresearchgate.net The Sonogashira coupling is a powerful tool for introducing alkynyl functionalities, which can serve as precursors for further transformations or as key components of conjugated materials. clockss.orgresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the iodophenyl group with alkenes to form 4-(4-vinylphenyl)-1H-pyrazole derivatives. The reaction is catalyzed by a palladium complex, and the choice of ligand, such as P(OEt)₃, can be critical for achieving high yields. clockss.org

Other Couplings: Copper-catalyzed reactions have also been developed for the functionalization of iodopyrazoles. For example, a CuI-catalyzed protocol enables the direct C-O coupling of 4-iodopyrazoles with alcohols, providing access to 4-alkoxypyrazole derivatives. nih.gov

| Cross-Coupling Reaction | Catalyst/Co-catalyst | Ligand | Base | Reactant | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ / XPhos Pd G2 | XPhos | K₃PO₄ | Boronic Acids | rsc.org, nih.gov, umich.edu |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Terminal Alkynes | clockss.org, researchgate.net |

| Heck-Mizoroki | Pd(OAc)₂ | P(OEt)₃ | Et₃N | Alkenes | clockss.org |

| C-O Coupling | CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | Alcohols | nih.gov |

The iodophenyl group of this compound can undergo homocoupling reactions to form symmetrical biaryl compounds. These reactions are typically catalyzed by transition metals like palladium or copper.

Palladium-catalyzed homocoupling of pyrazole boronic esters, formed in situ from the corresponding iodo- or bromo-pyrazoles, can proceed in the presence of air and water, likely following a Suzuki-Miyaura type mechanism where O₂ acts as the oxidant for the regeneration of the Pd(0) catalyst. nih.gov Copper-catalyzed homocoupling, often referred to as the Ullmann reaction, is another prominent method. mdpi.com These reactions can utilize Cu(I) species or Cu(II) catalysts with molecular oxygen as the terminal oxidant to afford the desired symmetrical bipyrazole products. nih.gov Such reactions are valuable for synthesizing ligands for coordination chemistry and precursors for polymeric materials.

| Homocoupling Type | Catalyst System | Key Features | Reference(s) |

| Palladium-Catalyzed | Pd catalyst, often with a boronic acid intermediate | Suzuki-Miyaura type mechanism; O₂ as terminal oxidant | nih.gov |

| Copper-Catalyzed (Ullmann) | Cu(I) or Cu(II) species | Can be performed ligand-free or with ligands; O₂ as oxidant | nih.gov, mdpi.com |

The functionalized pyrazoles synthesized via cross-coupling reactions are valuable intermediates for constructing more complex, often fused, heterocyclic systems.

For example, 5-alkynyl-1H-pyrazole-4-carbaldehydes, prepared through Sonogashira coupling, can be cyclized by treatment with amines to afford pyrazolo[4,3-c]pyridines. researchgate.net Similarly, the oximes derived from these aldehydes can undergo silver-triflate-catalyzed regioselective cyclization to yield the corresponding pyrazolo[4,3-c]pyridine 5-oxides. researchgate.net Alkynyl pyrazole carboxylates can also be cyclized to form systems like pyrano[4,3-c]pyrazol-4(1H)-ones. researchgate.net Furthermore, the double Sonogashira coupling of certain bis(iodo)-1H-pyrazoles can lead to the formation of 2H-indazoles through a subsequent Bergman-Masamune cycloaromatization. clockss.org These strategies highlight the utility of this compound as a scaffold for accessing diverse and complex heterocyclic libraries.

Radiochemical Synthesis of Iodinated Pyrazole Analogues for Research Probes

Iodinated pyrazole derivatives are of significant interest as probes for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). imperial.ac.uk The synthesis of these radiolabeled analogues involves the incorporation of a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I.

A prevalent method for radioiodination is the electrophilic destannylation of an arylstannane precursor. nih.gov In this approach, a stable precursor, such as a tributylstannyl-substituted pyrazole, is synthesized and then reacted with a source of radioactive iodide (e.g., Na¹²³I) in the presence of an oxidizing agent like chloramine-T. nih.govresearchgate.net This method allows for the late-stage, high-yield incorporation of the radioisotope, which is crucial given the short half-lives of many medical radionuclides. This strategy has been successfully used to prepare radioiodinated analogues of the cannabinoid CB1 receptor antagonist Rimonabant (e.g., [¹²³I]AM251) and COX-2 inhibitors like Celecoxib. imperial.ac.uknih.govresearchgate.net

Other electrophilic radioiodination methods may involve the use of oxidizing agents like Iodogen or N-halosuccinimides to activate the radioactive iodide for substitution onto an activated aromatic ring. nih.gov The choice of method depends on the substrate's reactivity and the desired specific activity of the final radiopharmaceutical probe. nih.gov

| Radiolabeled Probe Type | Precursor | Radiolabeling Method | Imaging Target | Reference(s) |

| Rimonabant Analogue ([¹²³I]Me2Pyr) | Tributylstannyl pyrazole | Radioiododestannylation with [¹²³I]iodide and Chloramine-T | CB1 Receptor | nih.gov |

| Iodinated Celecoxib Analogue | Arylstannane pyrazole | Radioiododestannylation with Na¹²³I and Chloramine-T | COX-2 Enzyme | researchgate.net |

| [¹²³I]AM281 | Arylstannane pyrazole | ipso-iododegermylative cleavage or destannylation | CB1 Receptor | imperial.ac.uk |

Computational and Theoretical Investigations of 4 4 Iodophenyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These studies often employ methods like Density Functional Theory (DFT) to provide insights into molecular structure and behavior.

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and its behavior in chemical reactions. This analysis helps in understanding the electron-donating and electron-accepting capabilities of a compound. However, specific FMO analyses, including the energy levels of HOMO, LUMO, and the resulting energy gap for 4-(4-Iodophenyl)-1H-pyrazole, are not available in the reviewed literature. Such analyses are frequently performed for other pyrazole (B372694) derivatives to assess their electronic characteristics and potential applications. researchgate.netunar.ac.id

Electrostatic Potential Mapping and Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors, such as hardness, softness, and electronegativity, are typically derived from DFT calculations to quantify the reactivity of a molecule. A search of scientific databases did not yield any studies that have published MEP maps or calculated chemical reactivity descriptors specifically for this compound. For other pyrazole derivatives, MEP analysis has been used to identify reactive sites on the molecular surface. unar.ac.idnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility of a molecule and its dynamic behavior over time. These methods provide insights into the stable conformations of a compound and how it interacts with its environment, such as a solvent or a biological receptor. No published studies detailing a conformational analysis or molecular dynamics simulations specifically for this compound could be identified. MD simulations have been employed for other pyrazole-containing compounds to explore their binding modes and stability within protein active sites. nih.gov

Structure-Reactivity Relationship (SRR) Predictions through Computational Approaches

Computational approaches are often used to predict structure-reactivity relationships (SRR), helping to understand how modifications to a molecule's structure affect its chemical reactivity. While SRR and Structure-Activity Relationship (SAR) studies have been conducted for various series of pyrazole derivatives, often in the context of drug discovery, specific computational predictions of the structure-reactivity relationship for this compound were not found in the available literature. nih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a key computational tool for predicting how a small molecule (ligand) might bind to a biological target, such as a protein. This is instrumental in drug design and discovery. Despite the prevalence of docking studies for pyrazole derivatives against various biological targets, no specific molecular modeling or docking studies involving this compound as a ligand have been published in the reviewed scientific literature. nih.govresearchgate.net

Molecular Interactions and Biological Target Engagement Studies Mechanistic Focus

Investigation of Protein-Ligand Binding Modes and Affinities

The ability of 4-(4-Iodophenyl)-1H-pyrazole and related structures to interact with various proteins is a cornerstone of their pharmacological interest. Research has centered on understanding the specific binding modes and quantifying the affinities for targets, including cannabinoid receptors and a wide array of enzymes.

Cannabinoid Receptor (CB1) Binding Studies

Derivatives of the pyrazole (B372694) scaffold have been extensively investigated as antagonists for the brain cannabinoid receptor (CB1). Structure-activity relationship (SAR) studies identified a series of pyrazole derivatives as potent and selective antagonists for the CB1 receptor. mdpi.com Key structural requirements for high-affinity binding and antagonistic activity were determined to be a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. mdpi.com

Within this series, the compound featuring a p-iodophenyl group at the 5-position demonstrated the highest potency. mdpi.com The presence of the iodine atom at this position is significant, not only for its contribution to binding affinity but also for its potential utility as a gamma-enriching SPECT (single photon emission computed tomography) ligand, which could be valuable for in vivo imaging of CB1 receptors in the brain. mdpi.com These compounds are considered potentially useful pharmacological probes for characterizing cannabinoid receptor binding sites and may have therapeutic applications in antagonizing the side effects of cannabinoids. mdpi.com

Table 1: Structural Requirements for Potent CB1 Receptor Antagonism by Pyrazole Derivatives

| Position on Pyrazole Ring | Required Substituent for High Affinity | Reference |

|---|---|---|

| 1-position | 2,4-Dichlorophenyl | mdpi.com |

| 3-position | Carboxamido group | mdpi.com |

| 5-position | para-Substituted phenyl ring (e.g., p-iodophenyl) | mdpi.com |

Enzyme Inhibition Mechanisms

The pyrazole core is a versatile scaffold for designing inhibitors of various enzymes, with the this compound structure serving as a key pharmacophore.

Cyclooxygenase (COX): Pyrazole derivatives are well-known for their selective inhibition of COX-2, an enzyme implicated in inflammation and cancer. mdpi.com Studies have shown that these compounds can achieve potent and selective COX-2 inhibition with IC50 values in the nanomolar to low micromolar range. mdpi.comnih.gov The mechanism often involves interactions with key residues within the enzyme's active site. researchgate.netnih.gov

Carbonic Anhydrase (CA): Pyrazole-containing sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govnih.govresearchgate.net These enzymes play roles in pH regulation and other physiological processes. Inhibition constants (Ki) for pyrazoline-based sulfonamides have been reported in the nanomolar range for hCA I and hCA II. nih.gov Certain 5-aryl-1H-pyrazole-3-carboxylic acids have shown selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, acetylcholinesterase inhibition has been explored using pyrazole derivatives. Studies have reported pyrazoline-based compounds exhibiting potent AChE inhibitory activity, with some showing Ki values significantly lower than the reference drug Tacrine. The inhibition is often selective for AChE over the related enzyme Butyrylcholinesterase (BuChE).

Glutathione S-Transferase (GST): GSTs are detoxification enzymes often overexpressed in tumors, contributing to drug resistance. While specific inhibition data for this compound is not detailed, various compounds, including non-glutathione peptidomimetics, are known to inhibit GSTs, particularly the GSTP1 isoform. The mechanism can involve binding to the substrate-binding site and disrupting key protein-protein interactions.

Pancreatic Lipase (PL): This enzyme is a key target for anti-obesity treatments. Pyrazolone derivatives have been synthesized and shown to act as potent, mixed-competitive inhibitors of pancreatic lipase, with IC50 values in the sub-micromolar range.

Tyrosinase: Pyrazole derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis and food browning. mdpi.com Some pyrazole-1,2,4-triazole derivatives exhibit inhibitory activity many times stronger than the standard inhibitor, kojic acid, acting as mixed-type inhibitors. The mechanism is believed to involve chelation of the copper ions within the enzyme's active site.

Rho Kinase (ROCK): As a target for diseases like hypertension and glaucoma, Rho kinase has been successfully inhibited by pyrazole-containing compounds. Substituted 4-(Pyrazol-4-yl)-phenyl derivatives have been identified as potent and highly selective ROCK-II inhibitors with IC50 values in the single-digit nanomolar range.

Table 2: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme Target | Class of Pyrazole Derivative | Typical Potency (IC50/Ki) | Inhibition Type | References |

|---|---|---|---|---|

| COX-2 | Substituted pyrazoles | 0.043–0.56 μM | Selective | mdpi.com |

| Carbonic Anhydrase I/II | Pyrazoline sulfonamides | 316.7–624.6 nM (Ki) | - | nih.gov |

| Acetylcholinesterase | Pyrazoline benzothiazoles | 0.13–0.85 μM (Ki) | Selective | |

| Pancreatic Lipase | Pyrazolones | 0.30 μM (IC50) | Mixed-competitive | |

| Tyrosinase | Pyrazole-1,2,4-triazoles | 1.02 μM (IC50) | Mixed-type | |

| Rho Kinase (ROCK-II) | Phenylbenzodioxane-carboxamides | <10 nM (IC50) | Selective |

Molecular Docking and Simulation Studies of Binding Interactions

Molecular docking and simulation studies have been instrumental in visualizing and understanding the binding interactions of pyrazole derivatives at the atomic level. These computational methods are widely used to predict the binding poses of ligands within the active sites of proteins like kinases, cyclooxygenases, and carbonic anhydrases. researchgate.net

Docking studies consistently show that pyrazole derivatives fit deeply within the binding pockets of their target proteins, stabilized by a network of interactions. Key interactions frequently observed include:

Hydrogen Bonds: Formation of hydrogen bonds with crucial amino acid residues in the active site is a common feature. For instance, in acetylcholinesterase, interactions with residues in the peripheral anionic site (PAS) have been proposed.

Hydrophobic Interactions: The phenyl rings of the pyrazole derivatives often engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

For pancreatic lipase inhibitors, docking revealed that the inhibitory activity could be attributed to π-π interactions of a naphthyl unit and hydrophobic interactions of a phenyl moiety with the active site. Similarly, for tyrosinase inhibitors, molecular docking suggests that pyrazole derivatives may block the enzyme's activity by preventing the substrate from accessing the active site. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for designing more potent and selective molecules.

Influence of Substituents on Binding Affinity and Selectivity

SAR studies have provided clear insights into how different substituents on the pyrazole and associated phenyl rings affect target binding.

For CB1 Receptor Antagonists: As mentioned, the nature of the substituent at the para-position of the phenyl ring at position 5 is critical. Halogen substitution is particularly effective, with the p-iodophenyl group conferring the highest potency. mdpi.com

For Enzyme Inhibitors: The position and electronic nature of substituents play a significant role.

In acetylcholinesterase inhibitors, the type of halogen on the phenyl ring can modulate activity, with fluorine sometimes being more potent than other halogens.

For carbonic anhydrase inhibitors, modifications to the pyrazole ring, such as introducing different groups at the 4-position, markedly increase inhibitory effectiveness compared to the unsubstituted pyrazole. 4-iodopyrazole (B32481) was found to be the most potent monosubstituted derivative against human liver alcohol dehydrogenase.

In COX-2 inhibitors, the specific substitution pattern on the phenyl rings attached to the pyrazole core dictates both potency and selectivity over the COX-1 isoform. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. This technique has been applied to various series of pyrazole derivatives to guide the design of new, more potent inhibitors.

For a series of tetrasubstituted pyrazoles acting as COX-II inhibitors, a six-point pharmacophore model was developed. The key features identified were three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings. Such models yield statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) models that can predict the activity of novel compounds before their synthesis.

These models provide a blueprint for ligand design, highlighting the crucial interaction points required for high-affinity binding. By using these principles, medicinal chemists can rationally design new pyrazole derivatives with improved potency and selectivity for their intended biological target.

Mechanistic Studies of Biological Activities (e.g., Antioxidant Potential via Electron Donation)

The antioxidant activity of pyrazole derivatives is often attributed to their ability to engage in reactions that neutralize reactive oxygen species (ROS). The specific pathway—HAT or SET—is influenced by the molecular structure of the antioxidant, the nature of the free radical, and the solvent environment.

In the context of pyrazole compounds, theoretical and computational studies, often employing Density Functional Theory (DFT), have been utilized to predict their antioxidant potential. These studies calculate key parameters such as Bond Dissociation Enthalpy (BDE) for the HAT mechanism and Ionization Potential (IP) for the SET mechanism. A lower BDE indicates a greater ease of donating a hydrogen atom, while a lower IP suggests a greater propensity for electron donation.

Further research, including computational modeling and experimental assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, would be necessary to elucidate the precise antioxidant mechanism and efficacy of this compound.

Advanced Applications in Chemical Research

Role as a Synthetic Synthon and Building Block in Complex Molecule Synthesis

The 4-(4-Iodophenyl)-1H-pyrazole scaffold is a highly valuable building block, or synthon, for the construction of more complex, highly functionalized organic molecules. researchgate.net Its utility stems primarily from the presence of the carbon-iodine (C-I) bond on the phenyl ring. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse chemical functionalities at the 4-position of the phenyl ring, making it a cornerstone for combinatorial chemistry and targeted synthesis. researchgate.net

Key reactions where this compound and related iodopyrazoles are employed include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodophenyl group with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl and polyaryl structures. nih.govresearchgate.net

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, allows for the formation of a carbon-carbon bond between the iodophenyl group and a terminal alkyne. nih.govresearchgate.net This is a powerful method for constructing aryl-alkyne frameworks.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the iodophenyl moiety with various amines. researchgate.net

Copper-Catalyzed Coupling Reactions: Copper catalysts can be used to form carbon-oxygen and carbon-nitrogen bonds, for example, in reactions with alcohols or alkylamines. researchgate.netnih.gov

The pyrazole (B372694) nucleus itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. beilstein-journals.orgnih.govmdpi.com By using this compound as a starting material, chemists can efficiently generate libraries of novel pyrazole-containing compounds for drug discovery and other applications. nih.govresearchgate.net The ability to selectively functionalize the iodophenyl group provides a direct route to molecules with tailored electronic, steric, and pharmacological properties. researchgate.net

Table 1: Examples of Cross-Coupling Reactions Utilizing Iodophenyl-Pyrazole Scaffolds This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Catalyst System | Reactant Partner | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Arylboronic Acid | C-C (Aryl-Aryl) | nih.govresearchgate.net |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (Aryl-Alkynyl) | nih.govresearchgate.net |

| Buchwald-Hartwig | Palladium/Ligand | Amine | C-N | researchgate.net |

Development of Chemical Biology Probes Based on this compound

Chemical biology probes are essential tools for studying biological systems at the molecular level. The this compound structure serves as an excellent scaffold for designing such probes due to its chemical stability and the versatile reactivity of the iodophenyl group.

Affinity labeling and fluorescent tagging are powerful techniques for identifying and visualizing target proteins and other biomolecules within complex biological environments. mdpi.comresearchgate.net The this compound moiety can be readily converted into a chemical probe for these applications.

The C-I bond can be functionalized through cross-coupling reactions to attach:

Fluorophores: By coupling the scaffold to a molecule that possesses fluorescent properties, researchers can create probes to visualize the localization and dynamics of target molecules in living cells using fluorescence microscopy. biorxiv.orgbiorxiv.org

Photo-reactive Groups: Groups such as azides or diazirines can be installed. Upon photo-activation, these groups form highly reactive species that covalently bind to nearby molecules, allowing for photo-affinity labeling to identify binding partners. nih.gov

Affinity Tags: Small molecules like biotin (B1667282) can be attached, enabling the purification and isolation of target proteins through affinity chromatography. researchgate.net

The pyrazole core can be designed to have an affinity for a specific biological target, while the functionalized phenyl ring acts as the "reporter" or "labeling" component of the probe.

Non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are crucial in preclinical research and clinical diagnostics. nih.govnih.govresearchgate.net These methods rely on the administration of radiolabeled molecules (radioligands or radiotracers) that bind to specific targets in the body, such as receptors, enzymes, or transporters.

The this compound structure is an ideal precursor for the synthesis of radioligands for several reasons:

Direct Radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine. For SPECT imaging, Iodine-123 (¹²³I) is commonly used, while Iodine-124 (¹²⁴I) is a positron emitter suitable for PET imaging. nih.gov Iodine-125 (¹²⁵I) is often used for in vitro assays and autoradiography, and Iodine-131 (¹³¹I) has therapeutic applications.

Precursor for Other Radiotracers: The iodophenyl group can be converted to other functionalities, such as a stannyl (B1234572) or boronic ester derivative. These precursors allow for the rapid introduction of other common radioisotopes, such as Fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging, via radiofluorodestannylation or radiofluorodeboronation reactions. mdpi.commdpi.com

The development of such radioligands allows researchers to perform receptor occupancy studies, which measure the degree to which a drug binds to its target receptor at different doses. This is critical information in the drug development process. Furthermore, the iodophenyl moiety is a key component in albumin-binding entities like 4-(p-iodophenyl)butyric acid (IPBA), which are used to extend the blood half-life of radiopharmaceuticals, thereby enhancing their uptake in target tissues. nih.govresearchgate.net

Table 2: Potential Radiolabeled Analogues Derived from this compound This table is interactive and can be sorted by clicking on the column headers.

| Radioisotope | Imaging Modality | Method of Introduction | Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | Isotopic exchange or radioiododestannylation | Receptor imaging, biodistribution |

| Iodine-124 (¹²⁴I) | PET | Isotopic exchange or radioiododestannylation | Receptor occupancy, dosimetry |

| Iodine-125 (¹²⁵I) | Autoradiography | Isotopic exchange or radioiododestannylation | In vitro binding assays |

Potential in Materials Science Research (e.g., Organic Electronics, Sensors)

The application of pyrazole derivatives is expanding into materials science, where their unique electronic and structural properties are being explored. nih.govresearchgate.net The this compound compound is a promising candidate for the development of novel organic materials.

The combination of the electron-rich pyrazole ring and the phenyl group forms a conjugated π-system, which is a fundamental requirement for organic electronic materials. The properties of this system can be finely tuned through chemical modification. The reactive C-I bond allows for the incorporation of this pyrazole moiety into larger polymeric or oligomeric structures via cross-coupling reactions. nih.gov

Potential applications in materials science include:

Organic Electronics: Pyrazole-based materials could be investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. The ability to modify the structure allows for the tuning of properties like the HOMO/LUMO energy levels, charge carrier mobility, and photophysical characteristics. icm.edu.pl

Chemical Sensors: The pyrazole ring contains nitrogen atoms that can coordinate with metal ions. By incorporating this scaffold into a larger system with a readable output (e.g., a fluorescent change), it may be possible to design selective chemosensors for detecting specific metal ions or other analytes.

While research in this area is still emerging, the synthetic versatility and inherent properties of the this compound core make it a compelling platform for the future design of advanced functional materials. evitachem.com

Methodological Advances in the Study of 4 4 Iodophenyl 1h Pyrazole

Development of Novel Spectroscopic Techniques for Probing Molecular Interactions (Beyond Basic Identification)

Modern spectroscopic analysis of pyrazole (B372694) derivatives has evolved past routine identification to become a powerful tool for investigating nuanced molecular and electronic properties. The integration of experimental spectroscopy with quantum chemical calculations provides a comprehensive understanding of molecular interactions.

Detailed research into the series of 4-halogenated-1H-pyrazoles, including the iodo analogue, has demonstrated the power of combining experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical Density Functional Theory (DFT) calculations. researchgate.netmdpi.com This dual approach allows for the precise assignment of vibrational modes and chemical shifts, offering insights into the electronic effects of the halogen substituent on the pyrazole ring's N-H acidity. researchgate.netmdpi.com For instance, studies have shown a counterintuitive trend where electron-donating substituents can increase the N-H acidity of pyrazoles. mdpi.com In the 4-halogenated series, the least electronegative substituent, iodine, corresponds to the lowest N-H stretching frequency in the IR spectrum and the most downfield chemical shift in the ¹H-NMR spectrum, indicating a more acidic proton. mdpi.com

Furthermore, advanced computational methods such as Natural Bond Orbital (NBO) analysis and Time-Dependent Density Functional Theory (TD-DFT) are employed to study donor-acceptor interactions and electronic transitions within pyrazole-containing molecules. researchgate.net These techniques provide a quantitative description of intramolecular charge transfer and orbital interactions, which are crucial for understanding the compound's reactivity and potential applications in materials science. researchgate.net

| Spectroscopic Parameter | 4-Fluoro-pzH | 4-Chloro-pzH | 4-Bromo-pzH | 4-Iodo-pzH |

| Experimental N-H Stretch (cm⁻¹) | 2838 | 2772 | 2768 | 2736 |

| Calculated N-H Stretch (cm⁻¹) | 2831, 2840 | 2774, 2781 | 2769, 2776 | 2743, 2750 |

| Experimental ¹H-NMR δ (ppm) | 12.87 | 13.06 | 13.11 | 13.13 |

| Calculated ¹H-NMR δ (ppm) | 12.85 | 13.04 | 13.10 | 13.15 |

This table presents a comparison of experimental and DFT-calculated spectroscopic data for the series of 4-halogenated-1H-pyrazoles (4-X-pzH), illustrating the influence of the halogen substituent on N-H stretching frequencies and proton chemical shifts. Data sourced from researchgate.netmdpi.com.

Application of Advanced Chromatographic Methods for Purification and Analysis

Advanced chromatographic techniques are indispensable for the purification and analytical assessment of synthetic compounds like 4-(4-Iodophenyl)-1H-pyrazole. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a cornerstone method for verifying the purity of and isolating pyrazole derivatives. unige.chsielc.com

Method development for structurally similar compounds, such as 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol, provides a template for the analysis of this compound. sielc.com A typical method employs a reverse-phase column (e.g., Newcrom R1) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid such as phosphoric or formic acid. sielc.com The use of formic acid renders the method compatible with Mass Spectrometry (MS), allowing for simultaneous separation and mass identification, which is crucial for impurity profiling. sielc.com The scalability of these HPLC methods allows them to be adapted from small-scale analytical assessments to larger-scale preparative separations for isolating pure compounds. sielc.com The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) technology, which uses columns with smaller particle sizes, further enhances separation efficiency and significantly reduces analysis time, a critical factor in high-throughput screening and quality control environments. unige.ch

| Parameter | Condition |

| Compound | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) |

| Application | Purity analysis, preparative separation, impurity isolation, pharmacokinetics |

This table outlines typical HPLC conditions for the analysis of a pyrazole analogue, demonstrating a standard method applicable for the purification and analysis of compounds like this compound. Data sourced from sielc.com.

Crystallographic Analysis of Analogues to Elucidate Intermolecular Interactions and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules and understanding their packing in the solid state. While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic studies on its analogues, particularly the 4-halogenated-1H-pyrazoles, offer profound insights into the intermolecular interactions that govern crystal engineering in this family. researchgate.netmdpi.com

The crystal packing of pyrazoles is dominated by strong N-H···N hydrogen bonds, which can lead to the formation of various supramolecular motifs, including dimers, trimers, and one-dimensional chains known as catemers. mdpi.commdpi.com The nature of the substituent at the 4-position significantly influences the resulting motif. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding arrangements. researchgate.netmdpi.com In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole both form catemeric structures, though they are not isostructural. researchgate.netmdpi.comnih.gov

| Compound Analogue | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Motif | Reference |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | N-H···N hydrogen bonds | Catemer | mdpi.com |

| 4-Fluoro-1H-pyrazole | Monoclinic | P2₁/c | N-H···N hydrogen bonds | Catemer | nih.gov |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | N-H···N hydrogen bonds | Trimer | researchgate.netmdpi.com |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | N-H···N hydrogen bonds | Trimer | researchgate.netmdpi.com |

| 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol | Orthorhombic | Pbca | N-H···O, C-H···O hydrogen bonds | 2D Network | nih.gov |

This table summarizes crystallographic data and the dominant intermolecular interactions for 4-iodo-1H-pyrazole and several of its analogues, highlighting how different substituents influence the resulting supramolecular architecture. Data sourced from mdpi.comnih.govnih.gov.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Patterns

While the utility of 4-(4-Iodophenyl)-1H-pyrazole as a substrate in established cross-coupling reactions is well-documented, a significant frontier of its chemical reactivity remains to be explored. Future research will likely focus on uncovering novel transformations and expanding the synthetic toolbox for the functionalization of this versatile scaffold.

One promising area of investigation is the use of innovative catalytic systems to unlock unprecedented reactivity. While palladium and copper catalysts are commonly employed, the exploration of other transition metals, such as nickel, gold, or rhodium, could lead to the discovery of new coupling partners and reaction pathways. Furthermore, the development of photoredox and electrochemical methodologies offers the potential for milder and more selective transformations of the C-I bond. These techniques could enable reactions that are not feasible under traditional thermal conditions, opening doors to new classes of pyrazole (B372694) derivatives. academindex.com

Beyond conventional cross-coupling, the potential for this compound to participate in other types of transformations warrants investigation. For instance, its role in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for exploration. The development of novel multicomponent reactions involving this building block would provide rapid access to diverse and structurally complex molecular libraries.

Moreover, the influence of the pyrazole nucleus on the reactivity of the iodophenyl group is not yet fully understood. Future studies could employ a combination of experimental and computational approaches to elucidate the electronic and steric effects of the pyrazole ring on the C-I bond. This deeper understanding could lead to the rational design of new reactions with enhanced selectivity and efficiency. The potential for hypervalent iodine-mediated intramolecular C-N coupling, as has been explored in the synthesis of substituted pyrazoles, suggests another avenue for novel reactivity patterns. orientjchem.org

The following table summarizes potential areas for exploring the undiscovered reactivity of this compound:

| Research Area | Potential Catalysts/Methods | Expected Outcomes |

| Novel Cross-Coupling Reactions | Nickel, Gold, Rhodium, Photoredox Catalysis, Electrosynthesis | Access to new classes of functionalized pyrazoles with unique properties. |

| Multicomponent Reactions | Various transition metal and organocatalysts | Rapid generation of molecular diversity for screening and lead discovery. |

| C-H Activation | Palladium, Rhodium, Iridium catalysts | Direct functionalization of the pyrazole and phenyl rings without pre-functionalization. |

| Hypervalent Iodine Chemistry | In situ generated hypervalent iodine species | Development of novel intramolecular cyclization and functionalization reactions. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between synthetic chemistry and computational tools is set to revolutionize the discovery and development of new molecules. For a scaffold as versatile as this compound, the integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating research and uncovering hidden potential.

Predictive models, powered by machine learning algorithms, can be trained on existing datasets of pyrazole derivatives to forecast a range of properties, from chemical reactivity to biological activity. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the therapeutic efficacy of novel this compound analogs against specific biological targets. nih.gov These in silico screening methods can significantly reduce the time and cost associated with traditional high-throughput screening by prioritizing the synthesis of compounds with the highest probability of success. nih.govnih.gov

Molecular dynamics simulations and quantum mechanical calculations can provide deep insights into the behavior of this compound at the atomic level. nih.gov These computational studies can be used to predict the most stable conformations of the molecule, its interactions with biological macromolecules, and its reactivity in different chemical environments. nih.govacs.org This information is invaluable for the rational design of new derivatives with optimized properties. For example, by understanding the binding mode of a this compound-based inhibitor with its target protein, researchers can design modifications to enhance binding affinity and selectivity. nih.gov

Furthermore, AI can be employed to predict the outcomes of chemical reactions, including reaction yields and the formation of side products. mdpi.com By training machine learning models on vast databases of chemical reactions, it is possible to develop algorithms that can suggest optimal reaction conditions for the synthesis of new this compound derivatives. This predictive capability can streamline the synthetic process, minimizing trial-and-error experimentation and accelerating the discovery of new compounds.

The application of AI and machine learning in the context of this compound is summarized in the table below:

| Application Area | AI/ML Technique | Potential Impact |

| Drug Discovery | QSAR, Molecular Docking, Virtual Screening | Accelerated identification of lead compounds with desired biological activities. nih.govnih.gov |

| Materials Science | Predictive models for material properties | Design of novel polymers and functional materials with tailored characteristics. |

| Reaction Prediction | Neural Networks, Random Forests | Optimization of synthetic routes and prediction of reaction outcomes. mdpi.com |

| Mechanistic Studies | Quantum Mechanics, Molecular Dynamics | Elucidation of reaction mechanisms and prediction of molecular behavior. nih.govacs.org |

Advancements in Targeted Molecular Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of targeted molecular probes for bioimaging and diagnostics. The presence of a readily functionalizable iodine atom, combined with the stable and biologically relevant pyrazole core, offers a versatile platform for the design of probes with tailored properties.

One of the most promising applications is in the development of radiolabeled probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.gov The iodine atom can be replaced with a radioactive isotope, such as iodine-123, iodine-124, iodine-125, or iodine-131, to create a radiotracer that can be used to visualize and quantify biological processes in vivo. Given the prevalence of the pyrazole scaffold in molecules that target the central nervous system, radioiodinated derivatives of this compound could be developed as imaging agents for neurological disorders. nih.gov Furthermore, the pyrazole core can be derivatized with fluorine-18, another important radionuclide for PET imaging. nih.govnih.gov

In addition to radioimaging, the this compound scaffold can be incorporated into fluorescent probes for in vitro and in vivo imaging. By attaching a fluorophore to the pyrazole or phenyl ring, it is possible to create probes that can selectively bind to specific biomolecules or report on their local environment. For example, pyrazole-based fluorescent probes have been developed for the detection of metal ions. nih.gov The versatility of the pyrazole scaffold allows for the fine-tuning of the probe's photophysical properties, such as its excitation and emission wavelengths, to suit different imaging applications.

The development of targeted molecular probes requires the incorporation of a targeting moiety that can selectively bind to a specific biological target, such as a receptor or an enzyme. The this compound scaffold provides multiple sites for the attachment of such targeting ligands. Through rational design, it is possible to create probes that can accumulate at the site of disease, providing a high-contrast signal for imaging and diagnostics.

Future directions in the development of molecular probes based on this compound are outlined in the table below:

| Probe Type | Imaging Modality | Potential Applications |

| Radioiodinated Probes | SPECT, PET | Neuroimaging, oncology, cardiology. |

| Fluorinated Probes | PET | Imaging of various biological targets with high resolution. nih.govnih.gov |

| Fluorescent Probes | Fluorescence Microscopy, In Vivo Optical Imaging | Cellular imaging, biosensing, and diagnostics. nih.gov |

| Multimodal Probes | Combined PET/MRI or PET/CT | Co-registration of anatomical and functional information for improved diagnosis. |

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and electronic environments (e.g., δ 7.2–8.1 ppm for aromatic protons in iodophenyl groups) .

- Mass Spectrometry (ESI-MS) : Used to verify molecular weight and fragmentation patterns (e.g., m/z 325.1 for compound 4a in ) .

Q. Integrated Workflow :

Experimental Structure → 2. DFT Optimization → 3. Spectroscopic Prediction → 4. Validation via NMR/MS .

What pharmacological screening approaches evaluate bioactivity, and how are false positives minimized?

Advanced Question

Answer:

- In Vitro Assays : uses enzyme inhibition assays (e.g., COX-2) with IC50 calculations for pyrazole analogs .

- False-Positive Mitigation :

What are key handling considerations for iodinated pyrazoles to ensure experimental stability?

Basic Question

Answer:

- Storage : Keep in air-tight containers under inert gas (N2/Ar) at –20°C () .

- Light Sensitivity : Protect from UV exposure to prevent iodine dissociation .

- Waste Disposal : Follow guidelines for halogenated waste () .

How can discrepancies in reported biological activities be analyzed for SAR studies?

Advanced Question

Answer:

Q. Example SAR Table :

| Substituent (Position) | LogP | IC50 (μM) | Target | Ref. |

|---|---|---|---|---|

| 4-Iodophenyl | 2.1 | 0.45 | COX-2 | |

| 4-Cl-Phenyl | 1.8 | 0.78 | Carbonic Anhydrase |

What challenges arise in regioselective pyrazole functionalization, and how are they addressed?

Basic Question

Answer:

- Challenges : Competing N1 vs. N2 alkylation; steric hindrance from iodine.

- Solutions :

How are conformational ambiguities resolved using X-ray and computational modeling?

Advanced Question

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.